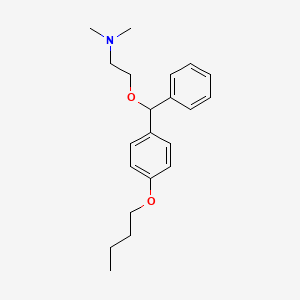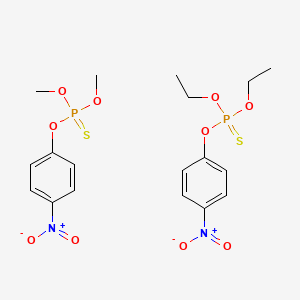
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane are organophosphorus compounds characterized by the presence of a sulfanylidene-lambda5-phosphane core substituted with nitrophenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus pentasulfide with 4-nitrophenol in the presence of an alcohol (ethanol or methanol) under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes substitution to yield the desired products .
Industrial Production Methods
Industrial production of these compounds can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy or methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organophosphorus compounds.
Biology: Potential use as enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for their potential as anticancer agents due to their ability to interact with cellular thiols.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which these compounds exert their effects involves the interaction with thiol groups in proteins and enzymes. The nitrophenoxy groups facilitate the binding to thiol-containing biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenoxy derivatives: Compounds such as 4-nitrophenoxybenzene and 4-nitrophenoxyphenyl thiourea share structural similarities.
Phosphane derivatives: Compounds like triphenylphosphane and diphenylphosphane oxide are similar in terms of their phosphorus core.
Uniqueness
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane are unique due to the presence of both nitrophenoxy and sulfanylidene-lambda5-phosphane moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
8003-98-3 |
|---|---|
Molekularformel |
C18H24N2O10P2S2 |
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO5PS.C8H10NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h5-8H,3-4H2,1-2H3;3-6H,1-2H3 |
InChI-Schlüssel |
IMUWOGWSYBMRIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

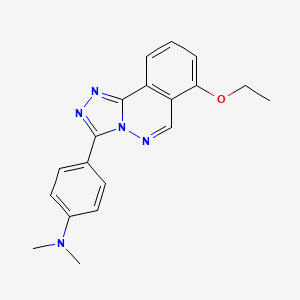
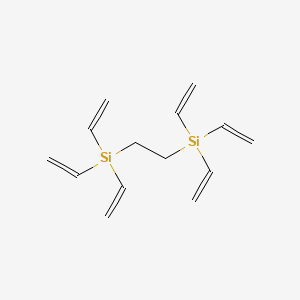
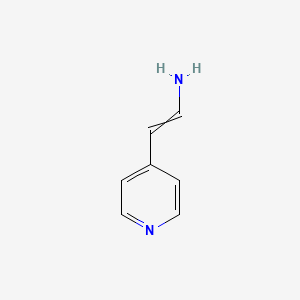
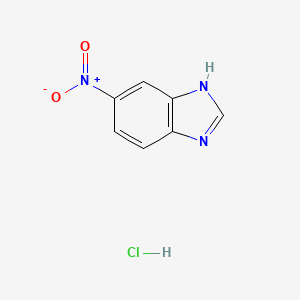
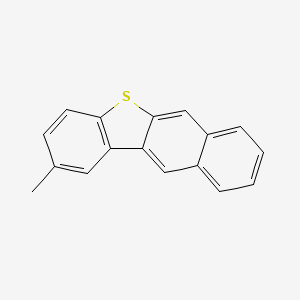
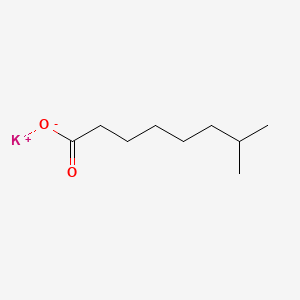
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)
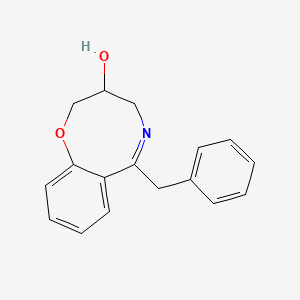
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)

